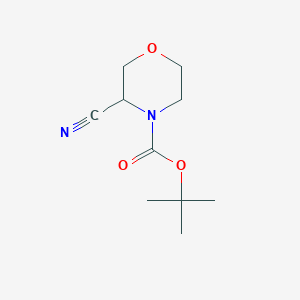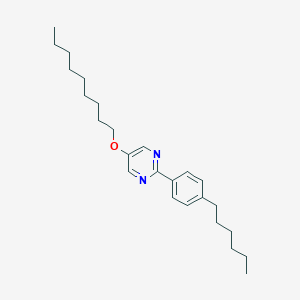
2-(4-Hexylphenyl)-5-(nonyloxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hexylphenyl)-5-(nonyloxy)pyrimidine, commonly known as HNP, is a pyrimidine-based compound that has been extensively studied for its potential applications in scientific research. HNP is a highly lipophilic compound that can easily penetrate cell membranes, making it an attractive tool for studying various biochemical and physiological processes.
Wirkmechanismus
HNP acts as a potent and selective inhibitor of the TRPC3 and TRPC6 channels, which are involved in the regulation of calcium signaling in cells. HNP binds to the channels and prevents calcium influx, leading to a decrease in intracellular calcium levels. This, in turn, affects a variety of cellular processes, including smooth muscle contraction, cardiac function, and cancer cell proliferation and migration.
Biochemische Und Physiologische Effekte
HNP has been shown to have a variety of biochemical and physiological effects in different cell types. In smooth muscle cells, HNP inhibits contraction by blocking calcium influx through the TRPC3 and TRPC6 channels. In cardiac cells, HNP has been shown to reduce the incidence of arrhythmias by inhibiting the TRPC3 channel. In cancer cells, HNP inhibits proliferation and migration by blocking calcium influx through the TRPC6 channel.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of HNP is its high lipophilicity, which allows it to easily penetrate cell membranes and reach its target channels. HNP is also highly selective for the TRPC3 and TRPC6 channels, which reduces the risk of off-target effects. However, one limitation of HNP is its low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on HNP. One area of interest is the development of more potent and selective inhibitors of TRPC channels, which could have therapeutic applications in a variety of diseases. Another area of interest is the use of HNP as a tool for studying the role of ion channels in cancer progression and metastasis. Finally, the development of novel synthetic methods for HNP could lead to more efficient and cost-effective production of this compound.
Wissenschaftliche Forschungsanwendungen
HNP has been widely used in scientific research as a tool for studying various biological processes. One of the main applications of HNP is in the study of ion channels, particularly the TRPC3 and TRPC6 channels, which are involved in a variety of physiological processes, including smooth muscle contraction and cardiac function. HNP has also been used to study the role of ion channels in cancer cell proliferation and migration.
Eigenschaften
CAS-Nummer |
121640-71-9 |
|---|---|
Produktname |
2-(4-Hexylphenyl)-5-(nonyloxy)pyrimidine |
Molekularformel |
C25H38N2O |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
2-(4-hexylphenyl)-5-nonoxypyrimidine |
InChI |
InChI=1S/C25H38N2O/c1-3-5-7-9-10-11-13-19-28-24-20-26-25(27-21-24)23-17-15-22(16-18-23)14-12-8-6-4-2/h15-18,20-21H,3-14,19H2,1-2H3 |
InChI-Schlüssel |
WRYOHTVDGIHSPR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCC |
Kanonische SMILES |
CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCC |
Synonyme |
2-(4-Hexylphenyl)-5-(nonyloxy)-pyrimidine |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

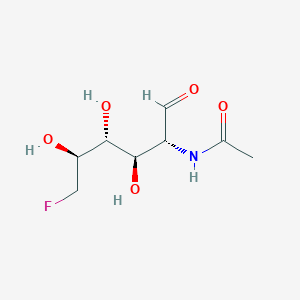
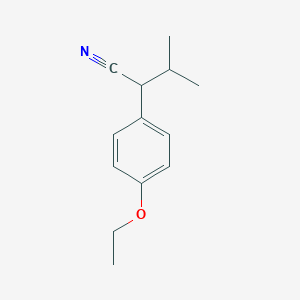
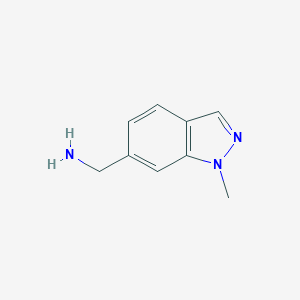

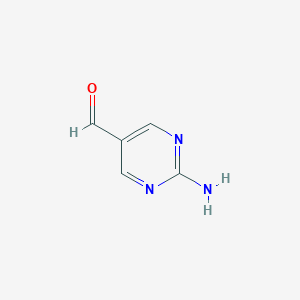
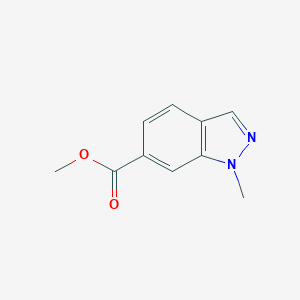
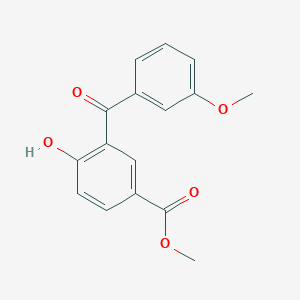
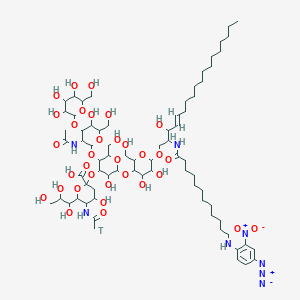
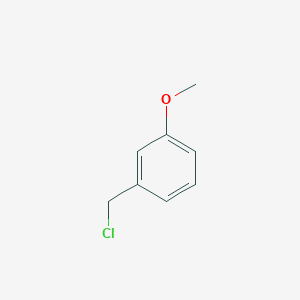

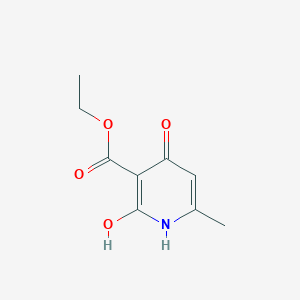
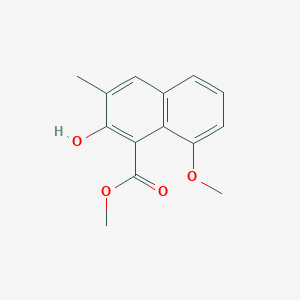
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)
